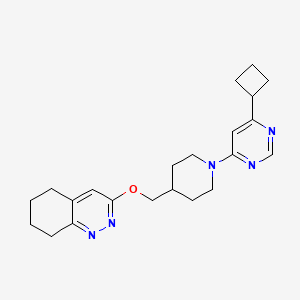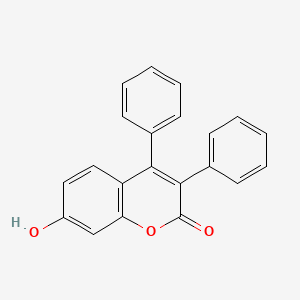![molecular formula C25H23ClN4S B2699553 (E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 385387-96-2](/img/structure/B2699553.png)
(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known to have a unique structure that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Anti-inflammatory Activities
Pyrimidine derivatives, including thieno[2,3-d]pyrimidine scaffolds, have been extensively researched for their pharmacological effects. The synthesis of these compounds involves various methods leading to the generation of analogs with potent anti-inflammatory effects. These effects are primarily attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The structure–activity relationships (SARs) of numerous pyrimidines have been detailed, revealing potent anti-inflammatory activities. These insights also offer guidelines for the development of new pyrimidines as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are also recognized for their role in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes. Additionally, these compounds have a variety of biological and medicinal applications, further demonstrating the versatility of pyrimidine-based compounds in scientific research (Jindal & Kaur, 2021).
Anticancer Properties
The anticancer potential of pyrimidine derivatives, including thieno[2,3-d]pyrimidine, is well-documented. These compounds exhibit diverse pharmacological activities and have shown promising activity against various cancer cell lines. The versatility of the pyrimidine ring allows for significant interaction with different enzymes, targets, and receptors, indicating a broad spectrum of potential anticancer applications (Kaur et al., 2014).
Importance in Drug Synthesis
The pyranopyrimidine core, closely related to thieno[2,3-d]pyrimidine structures, is crucial in the pharmaceutical industry for its synthetic and bioavailability applications. The development of hybrid catalysts for synthesizing these scaffolds showcases the ongoing research to enhance the efficiency and efficacy of drug molecules derived from pyrimidine analogs (Parmar et al., 2023).
Optoelectronic Materials
Further expanding the utility of pyrimidine derivatives, their incorporation into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, underscoring the multifaceted applications of pyrimidine derivatives beyond traditional pharmacological uses (Lipunova et al., 2018).
properties
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4S/c26-21-10-8-20(9-11-21)22-17-31-25-23(22)24(27-18-28-25)30-15-13-29(14-16-30)12-4-7-19-5-2-1-3-6-19/h1-11,17-18H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCIWCANOYERPS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)



![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2699487.png)
![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)
![8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2699489.png)

